molecular formula C24H39NO5S B10853484 Tonazocine mesylate CAS No. 73789-00-1

Tonazocine mesylate

Cat. No.: B10853484
CAS No.: 73789-00-1
M. Wt: 453.6 g/mol
InChI Key: CQSTVPYARYSBNS-HZLAGBECSA-N
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Preparation Methods

The synthesis of tonazocine mesylate involves several key steps:

    Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.

    Cyclization using hydrofluoric acid: This step yields ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.

    Acylation with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran: This produces the corresponding acyl derivative.

    Reductive ring opening with formic acid in refluxing mesitylene: This step forms 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.

    Demethylation with 48% hydrobromic acid and treatment with methanesulfonic acid: This final step yields this compound.

Chemical Reactions Analysis

Mechanism of Action

Tonazocine mesylate exerts its effects through partial agonism at delta-opioid receptors and antagonism at mu-opioid receptors. It also exhibits weak agonist activity at kappa-opioid receptors. This unique receptor profile allows it to provide analgesic effects while minimizing common opioid side effects such as respiratory depression and cardiovascular issues .

Comparison with Similar Compounds

Tonazocine mesylate can be compared to other benzomorphan opioids such as pentazocine and naloxone:

This compound’s unique combination of receptor activities and its potential for fewer side effects make it a compound of interest in both clinical and research settings.

Properties

CAS No.

73789-00-1

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

1-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid

InChI

InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23-;/m1./s1

InChI Key

CQSTVPYARYSBNS-HZLAGBECSA-N

Isomeric SMILES

CCCCCC(=O)CC[C@@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Canonical SMILES

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O

Origin of Product

United States

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